molecular formula C13H13N9O B2485556 1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2034537-24-9

1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2485556
CAS No.: 2034537-24-9
M. Wt: 311.309
InChI Key: PEOPLWHKSJGJFD-UHFFFAOYSA-N
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Description

1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C13H13N9O and its molecular weight is 311.309. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine is part of a family of pyrazole derivatives. These compounds have been synthesized and characterized through various techniques such as FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. The structural analysis of these compounds helps in understanding their biological activity against cancer and microbes (Titi et al., 2020).

Antitumor, Antifungal, and Antibacterial Activities

The derivatives of this compound have demonstrated significant antitumor, antifungal, and antibacterial activities. These pharmacophore sites have been identified in synthesized pyrazole derivatives, showcasing their potential in medical applications for treating various diseases (Titi et al., 2020).

Insecticidal and Antibacterial Potential

Pyrazole derivatives, including this compound, have been evaluated for their insecticidal activity against Pseudococcidae insects and their antibacterial potential against selected microorganisms. This indicates their utility in agricultural and microbiological applications (Deohate & Palaspagar, 2020).

Microwave-assisted Synthesis

A notable application in the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, to which the compound belongs, is the development of a microwave-assisted synthesis method. This approach emphasizes efficiency and step-economy, highlighting its potential for scalable production (Ng, Tiekink, & Dolzhenko, 2022).

Histone Lysine Demethylase Inhibition

In the field of epigenetics, derivatives of pyrazolo[3,4-d]pyrimidine, like the compound , have been studied for their inhibition of histone lysine demethylase, an enzyme involved in gene expression regulation. This suggests their potential role in the development of therapeutics for diseases associated with epigenetic dysregulation (Bavetsias et al., 2016).

Combinatorial Libraries for Drug Discovery

The compound is part of the pyrazolo[3,4-d]pyrimidine class, which has been used in the creation of combinatorial libraries for drug discovery. These libraries have been synthesized using parallel liquid-phase synthesis methods, indicating the compound's relevance in the search for new pharmacologically active substances (Borisov et al., 2009).

Future Directions

The future research directions for this compound could involve further exploration of its biological activity and potential applications in pharmaceuticals. Its synthesis could also be optimized for large-scale production .

Properties

IUPAC Name

1-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N9O/c1-21-6-8(3-17-21)11-19-10(23-20-11)5-14-12-9-4-18-22(2)13(9)16-7-15-12/h3-4,6-7H,5H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOPLWHKSJGJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC3=C4C=NN(C4=NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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